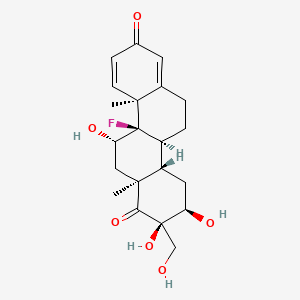
D-Homoanalog of Triamcinolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The D-Homoanalog of Triamcinolone is a synthetic derivative of triamcinolone, a corticosteroid used to treat various inflammatory conditions. This compound is characterized by the addition of a D-homo ring, which alters its chemical and biological properties. Triamcinolone itself is known for its potent anti-inflammatory and immunosuppressive effects, and the D-Homoanalog aims to enhance these properties while potentially reducing side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the D-Homoanalog of Triamcinolone involves multiple steps, starting from triamcinolone. The key step is the introduction of the D-homo ring, which can be achieved through a series of cyclization reactions. Common reagents used in these reactions include strong acids or bases, and the process often requires precise control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of the this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
The D-Homoanalog of Triamcinolone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can alter the ketone groups to alcohols.
Substitution: This reaction can replace specific functional groups with others, potentially altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of ketones can produce secondary alcohols. Substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.
Scientific Research Applications
The D-Homoanalog of Triamcinolone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on corticosteroid activity.
Biology: Investigated for its potential to modulate immune responses and reduce inflammation in various biological systems.
Medicine: Explored as a potential treatment for inflammatory diseases, with studies focusing on its efficacy and safety compared to other corticosteroids.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The D-Homoanalog of Triamcinolone exerts its effects by binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes involved in the inflammatory response. The compound’s unique structure allows it to interact with these receptors more effectively, potentially enhancing its anti-inflammatory and immunosuppressive properties. Key molecular targets include cytokines, chemokines, and other mediators of inflammation.
Comparison with Similar Compounds
Similar Compounds
Triamcinolone Acetonide: A commonly used corticosteroid with similar anti-inflammatory properties.
Triamcinolone Hexacetonide: Known for its long-lasting effects in treating joint inflammation.
Dexamethasone: Another potent corticosteroid used in various inflammatory conditions.
Uniqueness
The D-Homoanalog of Triamcinolone is unique due to the presence of the D-homo ring, which enhances its binding affinity to glucocorticoid receptors and potentially reduces side effects. This structural modification distinguishes it from other corticosteroids and may offer advantages in terms of efficacy and safety.
Properties
Molecular Formula |
C21H27FO6 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(2R,3R,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-2,3,11-trihydroxy-2-(hydroxymethyl)-10a,12a-dimethyl-3,4,4a,4b,5,6,11,12-octahydrochrysene-1,8-dione |
InChI |
InChI=1S/C21H27FO6/c1-18-9-16(26)21(22)13(4-3-11-7-12(24)5-6-19(11,21)2)14(18)8-15(25)20(28,10-23)17(18)27/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19-,20+,21-/m0/s1 |
InChI Key |
XQACSSSOGGHLBA-WTNVDEMLSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@](C2=O)(CO)O)O)CCC4=CC(=O)C=C[C@@]43C)F)O |
Canonical SMILES |
CC12CC(C3(C(C1CC(C(C2=O)(CO)O)O)CCC4=CC(=O)C=CC43C)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(10Z)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-(5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl)oxypyridine-2-carboxylate](/img/structure/B13445038.png)
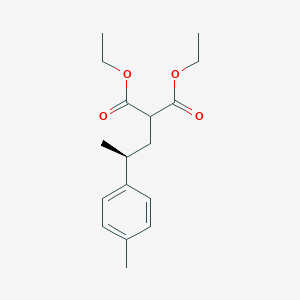
![N-[(2,4-Difluorophenyl)methyl]-2,4-difluoro-benzenemethanamine](/img/structure/B13445042.png)
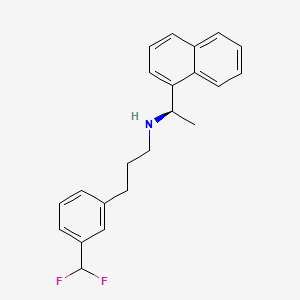
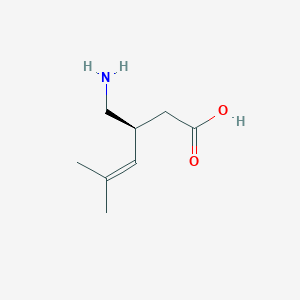
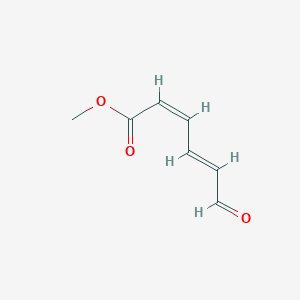
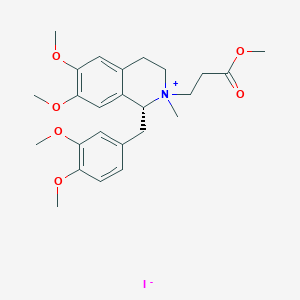
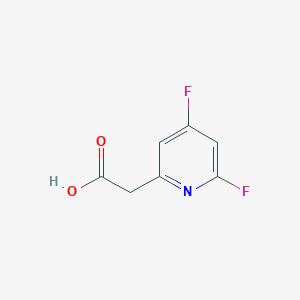
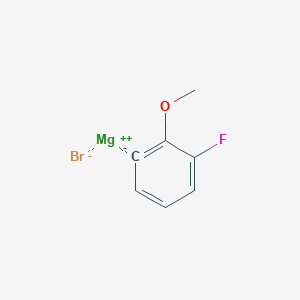
![2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13445112.png)
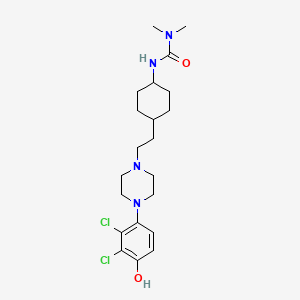
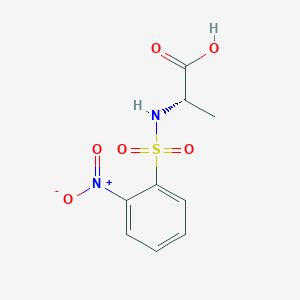
![(6S)-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13445136.png)

